Cas no 861207-11-6 (4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine)
![4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine structure](https://ja.kuujia.com/scimg/cas/861207-11-6x500.png)
4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine 化学的及び物理的性質
名前と識別子
-
- HMS2738M15
- 861207-11-6
- 5-(4-fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- SR-01000309026-1
- CHEMBL1322467
- 1X-0272
- REGID_for_CID_4421284
- SMR000336658
- 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine
- SR-01000309026
- 4-[2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
- MLS000696549
- AKOS005084249
-
- インチ: 1S/C24H23FN4O/c25-21-8-6-19(7-9-21)23-20(10-11-28-12-14-30-15-13-28)17-29-24(27-23)22(16-26-29)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2
- InChIKey: FTIKQUKAOLGUET-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1C(=CN2C(=C(C3C=CC=CC=3)C=N2)N=1)CCN1CCOCC1
計算された属性
- せいみつぶんしりょう: 402.18558953g/mol
- どういたいしつりょう: 402.18558953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 42.7Ų
4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634208-5mg |
4-(2-(5-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)morpholine |
861207-11-6 | 98% | 5mg |
¥627.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634208-20mg |
4-(2-(5-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)morpholine |
861207-11-6 | 98% | 20mg |
¥1183.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634208-25mg |
4-(2-(5-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)morpholine |
861207-11-6 | 98% | 25mg |
¥1201.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634208-2mg |
4-(2-(5-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)morpholine |
861207-11-6 | 98% | 2mg |
¥495.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634208-1mg |
4-(2-(5-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)morpholine |
861207-11-6 | 98% | 1mg |
¥509.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634208-10mg |
4-(2-(5-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)morpholine |
861207-11-6 | 98% | 10mg |
¥872.00 | 2024-04-28 |
4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholineに関する追加情報
Comprehensive Overview of 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine (CAS No. 861207-11-6)
The compound 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine (CAS No. 861207-11-6) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, including the pyrazolo[1,5-a]pyrimidine core and the morpholine moiety, make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by the need for more effective treatments for complex diseases. 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine has been explored in this context due to its structural similarity to known bioactive molecules. The presence of the 4-fluorophenyl group enhances its binding affinity, while the morpholine ring contributes to improved solubility and pharmacokinetic properties. These attributes make it a valuable scaffold for drug discovery.
The synthesis of 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine involves multi-step organic reactions, often starting from readily available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization with the morpholine moiety. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to optimize yield and purity. Researchers are also investigating greener synthetic routes to align with the growing emphasis on sustainable chemistry.
One of the most frequently asked questions about 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine is its potential therapeutic applications. Preliminary studies suggest its relevance in targeting inflammatory pathways and cell proliferation mechanisms. Its ability to modulate specific enzymes has sparked interest in oncology research, particularly in the development of targeted cancer therapies. Additionally, its structural features align with the search for neuroprotective agents, making it a compound of interest in neurodegenerative disease research.
The physicochemical properties of 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine have been extensively characterized. It exhibits moderate solubility in aqueous solutions, which can be enhanced through formulation strategies such as nanoparticle encapsulation or prodrug design. Its stability under various pH conditions and thermal profiles has also been studied, providing valuable data for formulation scientists. These properties are critical for its potential translation into clinical applications.
In the context of drug discovery trends, 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine represents a compelling case study. The integration of computational chemistry and high-throughput screening has accelerated its evaluation as a lead compound. Moreover, the rise of AI-driven drug design has enabled researchers to predict its interactions with biological targets more accurately, reducing the time and cost associated with traditional methods.
Another area of interest is the patent landscape surrounding 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine. Several pharmaceutical companies and academic institutions have filed patents covering its synthesis, derivatives, and therapeutic uses. This competitive environment underscores its potential value in the biopharmaceutical industry. Researchers are actively exploring its structure-activity relationships to identify more potent analogs with improved safety profiles.
From a regulatory perspective, 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine is currently classified as a research chemical, and its use is restricted to laboratory settings. However, as more data on its efficacy and safety becomes available, it may progress to preclinical and clinical development stages. The compound's alignment with FDA guidelines for novel therapeutics will be a critical factor in its future trajectory.
In conclusion, 4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine (CAS No. 861207-11-6) is a multifaceted compound with significant potential in drug discovery and development. Its unique structural features, combined with its promising biological activity, make it a subject of ongoing research. As the scientific community continues to explore its applications, this compound may emerge as a key player in the next generation of therapeutic agents.
861207-11-6 (4-{2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine) 関連製品
- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)
- 861928-17-8(2-Fluoro-3,6-diiodoanisole)
- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)
- 105602-27-5(N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 1391933-92-8(3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)




